1-(3-Chlorobenzyl)-1H-pyrazol-3-amine (CAS 956272-19-8): Structural Insights, Synthetic Methodologies, and Applications in Kinase Inhibitor Development
1-(3-Chlorobenzyl)-1H-pyrazol-3-amine (CAS 956272-19-8): Structural Insights, Synthetic Methodologies, and Applications in Kinase Inhibitor Development
As drug discovery pivots toward highly selective targeted therapies, the demand for bifunctional, structurally pre-organized building blocks has surged. 1-(3-chlorobenzyl)-1H-pyrazol-3-amine (CAS 956272-19-8) represents a privileged chemical scaffold, uniquely combining the hydrogen-bonding capacity of an aminopyrazole core with the lipophilic, vector-directing properties of a meta-chlorinated benzyl group.
This technical guide provides an in-depth analysis of its physicochemical profile, details a chemoselective synthetic methodology, and explores its critical role in the development of modern Tyrosine Kinase 2 (TYK2) inhibitors.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 1-(3-chlorobenzyl)-1H-pyrazol-3-amine is highly optimized for integration into larger active pharmaceutical ingredients (APIs). The primary amine acts as an excellent nucleophile for downstream coupling (e.g., amide bond formation or transition-metal-catalyzed cross-coupling), while the pyrazole nitrogens can serve as critical hydrogen bond acceptors/donors in kinase hinge-binding motifs.
Quantitative data extracted from1 and 2 validates its alignment with Lipinski’s Rule of Five, making it an ideal precursor for orally bioavailable drugs[1][2].
Table 1: Physicochemical and Structural Properties
| Property | Value | Clinical / Synthetic Significance |
| CAS Number | 956272-19-8 | Unique identifier for procurement and IP tracking[1]. |
| Molecular Formula | C10H10ClN3 | Defines the atomic composition[2]. |
| Molecular Weight | 207.66 g/mol | Low molecular weight allows for extensive downstream elaboration. |
| Monoisotopic Mass | 207.05632 Da | Critical for high-resolution mass spectrometry (HRMS) validation[1]. |
| XLogP3 | 2.1 | Optimal lipophilicity for membrane permeability without excessive fat partitioning[2]. |
| Topological Polar Surface Area | 43.8 Ų | Excellent for oral absorption and potential blood-brain barrier (BBB) penetration[2]. |
| H-Bond Donors / Acceptors | 1 / 2 | Ideal for establishing bidentate interactions with kinase backbone residues[2]. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding to a target protein[2]. |
Synthetic Methodologies: Overcoming Regioselectivity & Chemoselectivity
Synthesizing 1-substituted-3-aminopyrazoles presents a classic regioselectivity challenge. Direct alkylation of 3-aminopyrazole with 3-chlorobenzyl bromide typically yields an intractable 1:1 mixture of N1 and N2 alkylated isomers due to the competing nucleophilicity of the two adjacent ring nitrogens. Furthermore, the exocyclic primary amine can undergo unwanted polyalkylation.
To establish a highly controlled, high-yield pathway, we employ a two-step sequence utilizing 3-nitro-1H-pyrazole . The strong electron-withdrawing nature of the nitro group at C3 deactivates the adjacent N2 nitrogen, directing the electrophile almost exclusively to the N1 position.
Step-by-Step Protocol: Regioselective Synthesis
Step 1: Regioselective N-Alkylation
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Charge: To an oven-dried round-bottom flask, add 3-nitro-1H-pyrazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
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React: Add 3-chlorobenzyl bromide (1.1 equiv) dropwise at room temperature.
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Heat: Elevate the temperature to 80°C and stir for 4 hours.
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Causality Check: K₂CO₃ efficiently deprotonates the pyrazole. The steric and electronic influence of the nitro group ensures the 3-chlorobenzyl vector attaches at N1. DMF accelerates this Sₙ2 displacement.
Step 2: Chemoselective Reduction (Béchamp-type)
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Charge: Dissolve the isolated 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole (1.0 equiv) in an ethanol/water mixture (4:1 v/v).
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React: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).
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Heat: Reflux the suspension at 80°C for 2 hours.
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Causality Check: Why not use standard Palladium on Carbon (Pd/C) with H₂? Catalytic hydrogenation poses a severe risk of hydrodehalogenation, which would cleave the critical aryl C-Cl bond. The Fe/NH₄Cl system is highly chemoselective, smoothly reducing the nitro group to a primary amine while leaving the aryl chloride completely intact.
Caption: Synthetic workflow for CAS 956272-19-8 emphasizing chemoselective reduction.
Analytical Validation: A Self-Validating System
To ensure absolute trustworthiness in library generation, the synthetic protocol must be self-validating. Relying solely on mass spectrometry is insufficient, as structural isomers possess identical masses.
1. 2D NOESY NMR (The Regiochemistry Validator): To definitively prove that the N1-alkylated product (1,3-isomer) was formed rather than the N2-alkylated product (1,5-isomer), a 2D NOESY NMR experiment is mandatory.
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Expected Result: A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the benzylic CH₂ protons (singlet, ~5.2 ppm) and the pyrazole C5-H (doublet, ~7.3 ppm).
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Failure Mode: If the incorrect 1,5-isomer were synthesized, the benzylic CH₂ would show an NOE correlation with the primary amine (NH₂) protons instead, due to spatial proximity. This internal check prevents the advancement of incorrect scaffolds.
2. LC-MS (The Chemoselectivity Validator): Electrospray ionization (ESI+) mass spectrometry will yield an [M+H]+ adduct at m/z 208.06[1]. Crucially, the spectrum must display a characteristic 3:1 isotopic ratio at m/z 208 and 210, confirming the preservation of the chlorine atom and validating the success of the chemoselective Fe/NH₄Cl reduction step.
Applications in Drug Discovery: Targeting Kinase Pathways
The 1-(3-chlorobenzyl)-1H-pyrazol-3-amine scaffold is prominently featured in the patent literature for the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors [3].
TYK2 is an intracellular kinase belonging to the Janus kinase (JAK) family, responsible for mediating downstream signaling of pro-inflammatory cytokines like IL-12 and IL-23. Dysregulation of this pathway is a primary driver of autoimmune conditions such as psoriasis and inflammatory bowel disease (IBD).
Mechanism of Action
When incorporated into a larger inhibitor molecule, the aminopyrazole core typically acts as a hinge-binding motif. It forms critical bidentate hydrogen bonds with the backbone amides of the TYK2 kinase (or pseudokinase) domain. Simultaneously, the 3-chlorobenzyl moiety is projected into a hydrophobic selectivity pocket. The chlorine atom, through favorable halogen bonding and steric bulk, drives exceptional selectivity for TYK2 over other closely related JAK family members (JAK1/2/3), thereby minimizing off-target toxicity[3].
Caption: TYK2/JAK-STAT pathway modulation by inhibitors derived from CAS 956272-19-8.
